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Fluoranthen-3-yl acetate

Cat. No.: B13347935
M. Wt: 260.3 g/mol
InChI Key: WAFGOHYXACLEST-UHFFFAOYSA-N
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Description

Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Chemistry

Fluoranthen-3-yl acetate (B1210297) is understood within the broader chemical class of Polycyclic Aromatic Hydrocarbons (PAHs). wikipedia.orgresearchgate.net PAHs are organic compounds composed of multiple fused aromatic rings and are typically formed during the incomplete combustion of organic materials like fossil fuels, wood, and tobacco. wikipedia.orgnih.gov They are widespread environmental contaminants found in the air, water, and soil. cdc.gov

Fluoranthene (B47539) itself is a nonalternant PAH containing a five-membered ring fused between naphthalene (B1677914) and benzene (B151609) rings. nih.gov It is a common four-ring PAH frequently identified in complex mixtures at contaminated sites. nih.govscielo.br Like other PAHs, fluoranthene can be metabolized by organisms, such as fungi and bacteria, or undergo transformation in the environment. nih.govscielo.brasm.org This process often involves oxidation, leading to the formation of hydroxylated metabolites, such as 3-hydroxyfluoranthene. asm.orgnih.gov Fluoranthen-3-yl acetate is the acetylated ester derivative of this specific metabolite, 3-hydroxyfluoranthene. nih.gov

Rationale for Academic Investigation of this compound

The academic interest in this compound stems primarily from its role in the study of PAH metabolism and environmental analysis. Research into the biodegradation of fluoranthene by microorganisms is crucial for developing bioremediation strategies for contaminated environments. scielo.br Scientists investigating these degradation pathways need to identify the various intermediate metabolites produced. nih.gov

In laboratory settings, the identification of hydroxylated PAH metabolites can be challenging. One common analytical technique is to convert these hydroxylated compounds into ester derivatives, such as acetates, through a process called acetylation. asm.orgnih.gov This derivatization can make the compound more stable or more suitable for analysis by methods like gas chromatography-mass spectrometry (GC-MS). nih.gov For instance, the acetylation of a suspected phenol (B47542) metabolite helps to confirm its chemical structure. asm.org

Therefore, this compound is synthesized and studied for several key reasons:

As a reference material or analytical standard for the unequivocal identification of 3-hydroxyfluoranthene in biological and environmental samples. sigmaaldrich.commz-at.de

To serve as a stable derivative for quantifying the metabolic products of fluoranthene. asm.orgnih.gov

To support broader research into the synthesis and properties of fluoranthene derivatives, which are being explored for applications in materials science, such as in organic light-emitting diodes (OLEDs). rsc.orgbeilstein-journals.org

The synthesis of this compound from its precursor, 3-hydroxyfluoranthene, allows researchers to create a pure standard for these analytical and comparative studies. nih.gov

Data Tables

Table 1: Properties of Fluoranthene

Property Value Source
Chemical Formula C₁₆H₁₀ sigmaaldrich.com
Molecular Weight 202.25 g/mol sigmaaldrich.com
CAS Number 206-44-0 sigmaaldrich.com
Appearance Colorless, white, or pale yellow-green solid cdc.gov
Melting Point 105-110 °C sigmaaldrich.com

| Boiling Point | 384 °C | sigmaaldrich.com |

Table 2: Properties of this compound

Property Value Source
Chemical Formula C₁₈H₁₂O₂ Inferred
Molecular Weight 260.29 g/mol Inferred
CAS Number 65593-28-4 bldpharm.com

| Parent Compound | 3-Hydroxyfluoranthene | nih.gov |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H12O2 B13347935 Fluoranthen-3-yl acetate

Properties

IUPAC Name

fluoranthen-3-yl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O2/c1-11(19)20-17-10-9-15-13-6-3-2-5-12(13)14-7-4-8-16(17)18(14)15/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFGOHYXACLEST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Reactions Involving Fluoranthen 3 Yl Acetate

Reaction Pathway Elucidation for Fluoranthene (B47539) Derivatization

The derivatization of the fluoranthene core often involves the functionalization of its C–H bonds. Understanding the mechanisms of these reactions is crucial for controlling the synthesis of specific fluoranthene derivatives.

Studies on C–H Activation Processes

The direct functionalization of C–H bonds in polycyclic aromatic hydrocarbons (PAHs) like fluoranthene is a powerful tool in synthetic chemistry. Palladium-catalyzed C–H activation is a common strategy for creating new carbon-carbon or carbon-heteroatom bonds. nih.govbeilstein-journals.orgnih.gov The mechanism for such a transformation on a substrate like fluoranthen-3-yl acetate (B1210297) would likely follow a catalytic cycle involving oxidative addition, C–H activation/metalation, and reductive elimination. nih.gov

The fluoranthene molecule possesses several distinct C–H bonds, and their relative reactivity towards activation is influenced by electronic and steric factors. The presence of the acetate group at the 3-position will electronically influence the aromatic system, potentially directing incoming reagents to specific positions. For instance, palladium-catalyzed direct arylation of 1,8-dibromonaphthalene (B102958) proceeds via an intermolecular C–H activation followed by an intramolecular cyclization to form the fluoranthene skeleton. nih.govbeilstein-journals.org This highlights the feasibility of activating C–H bonds on the naphthalene (B1677914) part of the fluoranthene system.

Computational studies on the bond dissociation energies (BDEs) of C-H bonds in fluoranthene can provide insight into the most likely sites for activation. mendeley.com Generally, C–H bonds with lower BDEs are more susceptible to activation. The reactivity of the fluoranthene core is also evident in its oxidation reactions, where the rate is influenced by the stability of the aromatic system. nih.gov

Table 1: Potential C–H Activation Sites on Fluoranthen-3-yl Acetate and Influencing Factors This interactive table outlines the different C–H positions on the fluoranthene core and the potential influence of the acetate group on their reactivity in C–H activation reactions.

PositionRing SystemElectronic Influence of Acetate GroupSteric HindrancePredicted Reactivity
C1, C2PhenyleneModerateLowPotentially reactive
C4, C5, C6NaphthaleneWeakLow to moderateReactive
C7, C8, C9, C10NaphthaleneMinimalLowGenerally reactive

Intermolecular Kinetic Isotope Effect (KIE) Experiments

The kinetic isotope effect (KIE) is a critical tool for elucidating reaction mechanisms, particularly for determining whether a C–H bond is broken in the rate-determining step of a reaction. wikipedia.org A primary KIE (typically kH/kD > 2) is observed when the C-H bond cleavage is rate-limiting. wikipedia.org

In the context of fluoranthene derivatization, an intermolecular KIE experiment could be designed to probe the mechanism of a C–H activation reaction. For example, a competition reaction between equimolar amounts of this compound and its deuterated analogue (e.g., fluoranthen-d9-3-yl acetate) could be performed. Analysis of the product ratio would reveal the KIE value.

Table 2: Hypothetical KIE Experiment for C–H Arylation of this compound This interactive table presents hypothetical outcomes of a KIE experiment and their mechanistic implications.

ExperimentReactantsObserved kH/kDMechanistic Implication
1This compound & Deuterated this compound~1.1C–H bond cleavage is not the rate-determining step. acs.orgnih.gov
2This compound & Deuterated this compound~5.0C–H bond cleavage is the rate-determining step.
3This compound & Deuterated this compound~0.9Inverse KIE; suggests sp2 to sp3 rehybridization in the transition state. nih.gov

Potential Reactivity Profiles of the Acetate Moiety

The acetate group of this compound is an ester and is expected to undergo reactions typical of this functional class, such as hydrolysis and transesterification.

Hydrolysis Pathways

Ester hydrolysis is the cleavage of an ester by water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. dalalinstitute.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the acetate group is protonated, which increases the electrophilicity of the carbonyl carbon. youtube.comchemguide.co.uklibretexts.org A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. youtube.comchemguide.co.uklibretexts.org Following a proton transfer, the fluoranthen-3-ol (B1329976) moiety is eliminated as the leaving group. Deprotonation of the resulting protonated acetic acid regenerates the acid catalyst and yields acetic acid and 3-hydroxyfluoranthene. youtube.comchemguide.co.uk This entire process is reversible. dalalinstitute.comyoutube.com

Base-Promoted Hydrolysis (Saponification): In the presence of a base, such as hydroxide (B78521), a nucleophilic acyl substitution occurs. libretexts.org The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. dalalinstitute.comlibretexts.org The carbonyl group reforms with the expulsion of the fluoranthen-3-olate anion as the leaving group. This is followed by an acid-base reaction where the newly formed acetic acid is deprotonated by the alkoxide, or the fluoranthen-3-olate deprotonates water, making the reaction essentially irreversible. libretexts.org Studies on the hydrolysis of various aryl acetates have shown that the mechanism can involve nucleophilic or general base catalysis, depending on the reaction conditions and the nature of the leaving group. rsc.orgrsc.org

Transesterification Processes

Transesterification is the process of exchanging the alkoxy or aryloxy group of an ester with that of an alcohol. wikipedia.org Similar to hydrolysis, this reaction can be catalyzed by acids or bases. orgoreview.commasterorganicchemistry.com

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol (R'OH) acting as the nucleophile instead of water. orgoreview.commasterorganicchemistry.com The reaction involves protonation of the carbonyl, nucleophilic attack by the alcohol, proton transfers, and elimination of 3-hydroxyfluoranthene to form a new ester (CH3COOR'). wikipedia.orgmasterorganicchemistry.com The reaction is an equilibrium process, and using a large excess of the reactant alcohol can drive it to completion. wikipedia.orgorgoreview.com

Base-Catalyzed Transesterification: A strong base deprotonates the incoming alcohol (R'OH) to form a more potent nucleophile, the alkoxide (R'O⁻). srsintl.combyjus.com This alkoxide then attacks the carbonyl carbon of this compound, leading to a tetrahedral intermediate. masterorganicchemistry.comsrsintl.com The intermediate then collapses, eliminating the fluoranthen-3-olate leaving group to yield the new ester. byjus.com The transesterification of aryl esters with phenols is considered more challenging due to the lower nucleophilicity of phenols compared to alcohols. rsc.org

Advanced Spectroscopic Characterization Techniques for Fluoranthen 3 Yl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. For Fluoranthen-3-yl acetate (B1210297), both ¹H and ¹³C NMR are indispensable for confirming its structure. rsc.org

Proton NMR (¹H NMR) spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms within the molecule. In a typical ¹H NMR spectrum of Fluoranthen-3-yl acetate, distinct signals corresponding to the aromatic protons of the fluoranthene (B47539) core and the methyl protons of the acetate group are expected.

The aromatic region of the spectrum would likely display a complex pattern of multiplets due to the coupling between adjacent protons on the fluoranthene ring system. The exact chemical shifts and coupling constants (J values) are influenced by the position of the acetate group and the electronic effects it imposes on the aromatic rings. The singlet signal for the methyl protons of the acetate group would typically appear in the upfield region, providing a clear diagnostic peak for the presence of this functional group.

Table 1: Predicted ¹H NMR Data for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic Protons (Fluoranthene) 7.4 - 8.2 Multiplet (m) 9H
Methyl Protons (Acetate) ~2.4 Singlet (s) 3H

Note: This is a predicted table based on general principles of NMR spectroscopy for similar aromatic acetates. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum would show a series of signals in the downfield region corresponding to the sp²-hybridized carbon atoms of the fluoranthene rings. The carbon atom attached to the oxygen of the acetate group (C-3) would be expected to have a chemical shift significantly different from the other aromatic carbons due to the deshielding effect of the oxygen atom. Additionally, two distinct signals for the carbonyl carbon (C=O) and the methyl carbon (CH₃) of the acetate group would be observed. The carbonyl carbon signal typically appears in the range of 160-180 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Aromatic Carbons (Fluoranthene) 110 - 150
Carbonyl Carbon (C=O) ~170
Methyl Carbon (CH₃) ~21

Note: This is a predicted table based on general principles of NMR spectroscopy. Actual experimental values may vary.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.org The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

Key vibrational bands would include:

C=O Stretch: A strong absorption band in the region of 1760-1735 cm⁻¹ is characteristic of the carbonyl group in the ester functionality.

C-O Stretch: An absorption band associated with the C-O stretching of the acetate group would be expected in the 1300-1000 cm⁻¹ region.

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ would indicate the stretching vibrations of the C-H bonds on the fluoranthene ring.

Aromatic C=C Stretch: Multiple absorption bands in the 1600-1450 cm⁻¹ region would correspond to the C=C stretching vibrations within the aromatic rings.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic ring would appear in the 900-675 cm⁻¹ region, providing information about the substitution pattern.

FTIR analysis provides a valuable fingerprint of the molecule, confirming the presence of the key acetate functional group and the aromatic fluoranthene core. redalyc.org

Table 3: Characteristic FTIR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch > 3000 Medium to Weak
C=O Stretch (Ester) 1760 - 1735 Strong
Aromatic C=C Stretch 1600 - 1450 Medium to Weak
C-O Stretch (Ester) 1300 - 1000 Strong
Aromatic C-H Bend (out-of-plane) 900 - 675 Medium to Strong

Note: The exact positions and intensities of the peaks can be influenced by the molecular environment and the physical state of the sample.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. rsc.org It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular weight of a compound, often to four or more decimal places. rsc.orgnih.gov This high accuracy allows for the determination of the elemental composition of the molecule. For this compound (C₁₈H₁₂O₂), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass. rsc.orgnp-mrd.org Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used to generate the molecular ions for analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govmdpi.com This technique is particularly useful for identifying and quantifying volatile and semi-volatile organic compounds. scispace.comepa.gov In the context of this compound, GC-MS could be used to determine its purity and to identify any related impurities. acs.org

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the column. mdpi.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. scispace.com The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparison with spectral libraries like the NIST database. mdpi.com The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the loss of the acetyl group or other characteristic cleavages.

Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC/ESI-MS/MS)

Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC/ESI-MS/MS) is a powerful analytical technique for the identification and quantification of specific compounds in complex mixtures. For this compound, this method provides high sensitivity and structural information through controlled fragmentation. The process involves separating the analyte from a sample matrix using liquid chromatography, followed by ionization using ESI, and subsequent mass analysis in two stages (MS/MS).

In a typical analysis, this compound would be separated on a reversed-phase HPLC column, such as a C18 column. asm.org The mobile phase often consists of a gradient of methanol (B129727) or acetonitrile (B52724) and water, sometimes with additives like acetic acid or ammonium (B1175870) fluoride (B91410) to improve ionization efficiency. nih.govnih.gov Electrospray ionization can be performed in either positive or negative ion mode. In positive mode, the protonated molecule [M+H]⁺ would be observed, while the deprotonated molecule [M-H]⁻ would be seen in negative mode.

Tandem mass spectrometry (MS/MS) is crucial for confirming the structure. The precursor ion (e.g., the [M+H]⁺ ion of this compound at m/z 261) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed. A primary and highly characteristic fragmentation pathway for an acetylated compound like this compound is the neutral loss of the acetyl group in the form of ketene (B1206846) (CH₂=C=O, 42 Da) or the loss of acetic acid (CH₃COOH, 60 Da). This fragmentation would yield a prominent product ion corresponding to the 3-hydroxyfluoranthene cation or the fluoranthene radical cation.

While direct LC/ESI-MS/MS data for this compound is not widely published, analysis of related fluoranthene metabolites provides a strong basis for predicting its behavior. For instance, studies on the fungal transformation of fluoranthene have utilized mass spectrometry to identify various hydroxylated and conjugated metabolites, with fragmentation patterns being key to their identification. asm.org Furthermore, established methods for quantifying 3-hydroxyfluoranthene (the precursor to the acetate) in biological samples use LC-MS/MS, demonstrating the suitability of the technique for this class of compounds. nih.gov

Table 1: Predicted LC/ESI-MS/MS Parameters and Transitions for this compound (Note: These values are predicted based on the chemical structure and data from related compounds, as direct experimental data is not available in the cited literature.)

ParameterPredicted Value/CharacteristicRationale / Reference
Molecular Weight 260.29 g/mol Calculation from chemical formula (C₁₈H₁₂O₂)
Ionization Mode Positive (ESI+) or Negative (ESI-)Common for phenolic and ester compounds. nih.gov
Precursor Ion (m/z) 261.08 [M+H]⁺Protonated molecule in positive mode.
259.07 [M-H]⁻Deprotonated molecule in negative mode.
Primary Fragment Ion (m/z) 219.08 [M+H - C₂H₂O]⁺Loss of ketene (42 Da) from the precursor ion. asm.org
Other Significant Ions 202.08 [M+H - C₂H₄O₂]⁺Subsequent loss of water or direct loss of acetic acid (60 Da).

UV-Visible Absorption and Fluorescence Spectroscopy

The electronic absorption and emission properties of this compound are primarily dictated by the extensive π-conjugated system of the fluoranthene core. UV-Visible spectroscopy measures the absorption of light as a function of wavelength, providing information about the electronic transitions within the molecule. Fluorescence spectroscopy measures the light emitted by the molecule after it has been excited by absorbing light at a specific wavelength.

The parent compound, fluoranthene, exhibits strong fluorescence and a characteristic UV absorption spectrum. asm.org The introduction of a substituent, such as an acetate group at the 3-position, acts as an auxochrome. This typically results in small shifts in the absorption and emission maxima (λ_max) compared to the unsubstituted fluoranthene. The acetate group (-OCOCH₃) is a weakly electron-donating group, which may cause a slight bathochromic (red) shift in the spectral bands.

Studies on various fluoranthene derivatives show that the core absorption and emission profiles are largely retained, with the position of the maxima being modulated by the nature and position of the substituents. researchgate.net For example, research on the degradation of fluoranthene by microorganisms involves the use of UV-visible absorption spectra to help identify metabolites, where hydroxylated intermediates show spectra similar to the parent compound but with slight shifts. nih.gov The synthesis and characterization of fluoranthene-2,3-diyl diacetate also confirm the stability of the fluoranthene chromophore upon acetylation. nih.gov

The fluorescence of this compound is expected to be intense, a characteristic feature of the fluoranthene moiety which derives its name from this property. The excitation spectrum should closely mirror the absorption spectrum, and the emission spectrum will be a mirror image at longer wavelengths (Stokes shift).

Table 2: Expected UV-Visible Absorption and Fluorescence Spectral Data for this compound in a Nonpolar Solvent (Note: As specific experimental data for this compound is not available in the cited literature, these are expected values based on data for fluoranthene and its derivatives.)

Spectroscopic PropertyExpected Wavelength Range (nm)Reference / Comparison
UV-Vis Absorption Maxima (λ_abs) ~240, 290, 340-360The parent fluoranthene shows major absorption bands around 237 nm, 288 nm, and in the 340-360 nm region. The acetate group is expected to cause minor shifts from these values. nih.gov
Fluorescence Excitation Maxima (λ_ex) ~360Excitation at the longest wavelength absorption band is typical for maximizing fluorescence emission.
Fluorescence Emission Maxima (λ_em) ~400-480Dependent on solvent polarity, but expected to be in the blue region of the visible spectrum, characteristic of many fluoranthene derivatives. researchgate.net

Computational Chemistry Approaches to Fluoranthen 3 Yl Acetate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational quantum chemistry for studying polycyclic aromatic hydrocarbons (PAHs) and their derivatives due to its favorable balance of accuracy and computational cost. While direct DFT studies on Fluoranthen-3-yl acetate (B1210297) are not extensively documented in publicly available literature, the methodologies applied to the parent fluoranthene (B47539) molecule and its derivatives provide a clear blueprint for how Fluoranthen-3-yl acetate would be computationally investigated.

Research on related fluoranthene derivatives often employs hybrid DFT functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which incorporates a portion of exact Hartree-Fock exchange, and the BP86 functional. science.govrsc.org These functionals are typically paired with Pople-style basis sets like 6-31G(d) or larger sets such as 6-311+G(d,p) to achieve reliable predictions of molecular geometries, vibrational frequencies, and electronic properties. rsc.orgresearchgate.net For instance, in studies of fluoranthene cations, the BP86 functional was found to yield results in better agreement with experimental spectra compared to B3LYP, which in some cases incorrectly predicted a broken symmetry. science.gov

The optimization of the molecular geometry of this compound using DFT would be a primary step, allowing for the prediction of bond lengths, bond angles, and dihedral angles. Following geometry optimization, vibrational frequency calculations are typically performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface and to predict its infrared (IR) and Raman spectra. science.gov

Table 1: Typical DFT Functionals and Basis Sets for Fluoranthene Derivatives
FunctionalBasis SetCommon Applications
B3LYP6-31G(d)Geometry Optimization, Electronic Properties (HOMO/LUMO)
BP866-31G(d)Geometry Optimization, Vibrational Spectra
ωB97XD6-311+G(d,p)Non-covalent Interactions, Thermochemistry
PBE0def2-TZVPExcited States, UV/Vis Spectra

Molecular Modeling and Chemoinformatic Methods

Molecular modeling and chemoinformatics offer a suite of tools to predict the physicochemical properties and potential interactions of this compound. Molecular dynamics (MD) simulations, for example, can be used to study the conformational flexibility of the acetate group relative to the rigid fluoranthene core and to simulate the molecule's behavior in different solvent environments. japtronline.com

Chemoinformatic methods leverage the calculated molecular structure to predict a variety of properties. For the parent compound, fluoranthene, properties such as the logarithm of the partition coefficient (XLogP3) are well-documented and provide a basis for estimating the properties of its derivatives. nih.gov For this compound, these methods would be used to estimate properties crucial for understanding its environmental fate and biological disposition.

Software packages like Gaussian, Materials Studio, and GROMACS are commonly used for these types of simulations. rsc.orgresearchgate.netjaptronline.com For example, molecular simulations using the Gaussian 09 software have been employed to obtain the ground state molecular geometry of complex fluoranthene derivatives. rsc.org

Table 2: Predicted Chemoinformatic Properties for Fluoranthene and Related Compounds
PropertyValue (for Fluoranthene)Predicted Impact of Acetate Group
Molecular Weight202.25 g/mol nih.govIncreased
XLogP35.2 nih.govDecreased (more polar)
Hydrogen Bond Donors0 nih.govUnchanged (0)
Hydrogen Bond Acceptors0 nih.govIncreased (2 from acetate)
Polar Surface Area0 Ų nih.govIncreased

Theoretical Investigations of Electronic Structure and Reactivity

Theoretical calculations are indispensable for understanding the electronic structure and reactivity of this compound. The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to predicting its electronic behavior, such as its absorption and emission properties and its propensity to act as an electron donor or acceptor.

For fluoranthene derivatives used in organic light-emitting diodes (OLEDs), DFT calculations have shown that the HOMO is often distributed across the entire molecule, while the LUMO can be more localized on specific moieties. rsc.org In the case of this compound, the HOMO is expected to be largely localized on the electron-rich fluoranthene ring system, while the LUMO may have significant contributions from the carbonyl group of the acetate moiety. The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter that can be correlated with the molecule's color and photochemical stability. mdpi.com

Reactivity indices, derived from conceptual DFT, can be calculated to predict the most likely sites for electrophilic or nucleophilic attack. For the parent fluoranthene, halogenation and nitration reactions predominantly occur at the C3 and C8 positions. nih.gov The introduction of the acetate group at the 3-position would significantly alter the electron density distribution, and thus the reactivity, of the aromatic system. Molecular electrostatic potential (MEP) maps are another valuable tool, providing a visual representation of the charge distribution and highlighting the electrophilic and nucleophilic regions of the molecule. researcher.life

Table 3: Calculated Electronic Properties for a Representative Fluoranthene Derivative (FRT-PBQ) rsc.org
PropertyCalculated Value (eV)Method
HOMO-5.83DFT (B3LYP/6-31G(d))
LUMO-2.58DFT (B3LYP/6-31G(d))
Band Gap (HOMO-LUMO)3.25DFT (B3LYP/6-31G(d))
Triplet Energy (T1)2.30TD-DFT (B3LYP/6-311++G(d))

Analytical Methodologies for Fluoranthen 3 Yl Acetate Detection and Quantification

Extraction and Sample Preparation Techniques

The initial and often most critical step in the analysis of Fluoranthen-3-yl acetate (B1210297) is its extraction from the sample matrix. The choice of extraction technique is dependent on the nature of the sample (e.g., water, soil, sediment) and the concentration of the analyte. The goal is to efficiently isolate the target compound from interfering matrix components.

Liquid-liquid extraction (LLE) is a conventional and widely used method for the extraction of polycyclic aromatic hydrocarbons (PAHs), and by extension, Fluoranthen-3-yl acetate, from aqueous samples. mdpi.comnih.govcedre.fr This technique partitions the analyte between the aqueous sample and an immiscible organic solvent. mdpi.com The simplicity and cost-effectiveness of LLE make it a popular choice, particularly for large volume water samples. mdpi.com

Commonly used solvents for the LLE of PAHs include dichloromethane (B109758), hexane (B92381), and toluene, chosen for their non-polar nature and high affinity for these compounds. mdpi.com For instance, the standard EPA Method 610 utilizes dichloromethane for the extraction of PAHs from water. mdpi.com In a typical LLE procedure, the water sample is mixed with the organic solvent in a separatory funnel and shaken to facilitate the transfer of the analyte into the organic phase. ijsr.net After separation of the two layers, the organic extract containing the analyte is collected, often dried, and then concentrated before analysis. ijsr.net Despite its advantages, LLE can be time-consuming and generate significant solvent waste. academicjournals.orgresearchgate.net

A simplified liquid-liquid micro-extraction (LLME) method has been developed for the determination of PAHs in surface water, which significantly reduces solvent consumption. rsc.org This approach uses a small volume of a binary solvent and has demonstrated good recovery and precision for a range of PAHs. rsc.org

Table 1: Overview of Liquid-Liquid Extraction for PAH Analysis

Parameter Description
Principle Partitioning of the analyte between an aqueous sample and an immiscible organic solvent.
Applicable Matrices Primarily aqueous samples such as river water, surface water, and wastewater. mdpi.comijsr.netrsc.org
Common Solvents Dichloromethane, n-hexane, toluene. mdpi.comijsr.net
Advantages Simple, cost-effective, effective for large sample volumes. mdpi.com

| Disadvantages | Time-consuming, large solvent consumption, potential for emulsion formation. academicjournals.orgresearchgate.net |

Solid Phase Extraction (SPE) is a widely adopted sample preparation technique that offers several advantages over LLE, including higher selectivity, reduced solvent consumption, and the potential for automation. mdpi.comnih.govmdpi.com SPE involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while the matrix components are washed away. The analyte is then eluted with a small volume of an appropriate solvent. mdpi.com

For the extraction of nonpolar compounds like PAHs and this compound from aqueous samples, reversed-phase sorbents such as C18-bonded silica (B1680970) are commonly used. academicjournals.org The hydrophobic nature of these sorbents allows for the effective retention of PAHs from the water matrix. academicjournals.org The selection of the sorbent and elution solvent is critical for achieving optimal recovery. mdpi.com SPE has been successfully applied to the extraction of PAHs from various environmental samples, including airborne particulate matter, soil, and water. academicjournals.org

A typical SPE procedure involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte. academicjournals.org The resulting eluate is often concentrated further before chromatographic analysis.

Table 2: Key Aspects of Solid Phase Extraction for PAH Analysis

Aspect Details
Principle Selective retention of the analyte on a solid sorbent followed by elution with a suitable solvent. mdpi.com
Common Sorbents C18-bonded silica (for aqueous samples). academicjournals.org
Applicable Matrices Water, soil extracts, airborne particulate matter. academicjournals.org
Advantages High selectivity, reduced solvent use, high concentration factors, ease of automation. mdpi.comnih.gov

| Disadvantages | Potential for cartridge clogging with high-particulate samples, requires specialized equipment. mdpi.comnih.gov |

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE®), is a more modern and efficient technique for extracting analytes from solid and semi-solid samples. mdpi.comnih.govglsciences.eu PLE utilizes elevated temperatures and pressures to increase the efficiency of the extraction process, allowing for faster extractions and reduced solvent consumption compared to traditional methods like Soxhlet extraction. nih.govthermofisher.com

In a PLE system, the sample is placed in a stainless-steel extraction cell, which is then filled with a solvent and heated. The applied pressure keeps the solvent in its liquid state above its atmospheric boiling point, which enhances its solubilizing power and increases the diffusion rate of the analyte from the sample matrix into the solvent. nih.govthermofisher.com This technique has been shown to provide extraction efficiencies that are equivalent to or better than those of Soxhlet extraction for PAHs from soils and sediments. glsciences.eu A mixture of hexane and acetone (B3395972) is often effective for the extraction of PAHs from soil.

Table 3: Characteristics of Pressurized Liquid Extraction for PAH Analysis

Feature Description
Principle Extraction with organic solvents at elevated temperatures and pressures to enhance efficiency. nih.govthermofisher.com
Applicable Matrices Solid and semi-solid samples such as soil, sediment, and sludge. glsciences.euthermofisher.com
Typical Solvents Toluene, hexane:acetone mixtures. glsciences.eu
Advantages Fast extraction times, low solvent consumption, high extraction efficiency, and potential for automation. glsciences.euthermofisher.com

| Disadvantages | Requires specialized and expensive equipment. |

Chromatographic Separation Techniques

Following extraction and sample clean-up, chromatographic techniques are employed to separate this compound from other components in the extract. The choice between gas chromatography and high-performance liquid chromatography depends on the volatility and thermal stability of the analyte, as well as the desired resolution and sensitivity.

Gas chromatography (GC) is a powerful and widely used technique for the separation and analysis of volatile and thermally stable compounds like PAHs. restek.comsepscience.comtaylorfrancis.com In GC, the sample extract is vaporized and injected into a column. An inert carrier gas (the mobile phase) carries the sample vapor through the column, which contains a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases.

For PAH analysis, capillary columns with various stationary phases are used to achieve high resolution. nih.govshimadzu.com The selection of the column is crucial for separating isomeric PAHs, which can be challenging. restek.comshimadzu.com Coupling GC with a mass spectrometer (GC-MS) provides a highly sensitive and selective detection method, allowing for the positive identification of target compounds based on their mass spectra. restek.comsepscience.comnih.gov The use of tandem mass spectrometry (GC-MS/MS) can further enhance selectivity and sensitivity, particularly in complex matrices. nih.gov

Table 4: Gas Chromatography Parameters for PAH Analysis

Parameter Typical Conditions
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Columns High-resolution fused silica capillary columns (e.g., Rtx-35, Rxi-SVOCms). restek.comshimadzu.com
Detectors Mass Spectrometry (MS), Tandem Mass Spectrometry (MS/MS), Flame Ionization Detector (FID). restek.comnih.govmdpi.com
Advantages High resolving power, excellent for separating complex mixtures of volatile compounds. taylorfrancis.comnih.gov

| Limitations | Limited to volatile and thermally stable compounds. |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of a broad range of compounds, including those that are non-volatile or thermally labile. nih.govnih.govrestek.com In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. Separation is achieved based on the differential interactions of the analytes with the stationary and mobile phases.

For the analysis of PAHs, reversed-phase HPLC is the most common mode, typically using a C18 or a specialized PAH column. restek.comrestek.com The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often run in a gradient elution mode to optimize the separation of a wide range of PAHs. diva-portal.org

Detection in HPLC for PAH analysis is often performed using ultraviolet (UV) or fluorescence detectors, as PAHs exhibit strong absorbance and fluorescence characteristics. Liquid chromatography coupled with mass spectrometry (LC-MS) is also a powerful tool for the quantification of PAHs, offering high sensitivity and selectivity. nih.gov

Table 5: High-Performance Liquid Chromatography Conditions for PAH Analysis

Parameter Typical Conditions
Principle Separation based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase.
Columns Reversed-phase C18 or specialized PAH columns. restek.comrestek.com
Mobile Phase Acetonitrile/water or methanol/water gradients. diva-portal.org
Detectors Ultraviolet (UV), Fluorescence, Mass Spectrometry (MS). nih.gov
Advantages Applicable to a wide range of compounds, including non-volatile and thermally sensitive ones. nih.govrestek.com

| Limitations | Generally lower resolution compared to capillary GC for complex isomeric mixtures. |

Derivatization Strategies for Enhanced Analysis

Derivatization is a chemical modification process employed to convert an analyte into a product with properties better suited for a specific analytical technique. For hydroxylated polycyclic aromatic hydrocarbons (PAHs) like the precursor to this compound (3-hydroxyfluoranthene), derivatization is often essential for analysis by gas chromatography (GC). The primary goals are to increase the compound's volatility and thermal stability, which are crucial for its passage through the GC system. elsevierpure.comyoutube.comslideshare.net

Principles of Derivatization for Volatility and Detectability

The analysis of polar compounds such as phenols by gas chromatography can be problematic. selectscience.net The presence of active hydrogen in functional groups like hydroxyl (-OH), amine (-NH), and thiol (-SH) leads to high polarity and the potential for hydrogen bonding. youtube.comslideshare.net This results in low volatility, making it difficult for the compound to vaporize in the hot GC inlet without decomposing. youtube.com Furthermore, these polar groups can interact with active sites on the GC column, leading to poor peak shape, tailing, and reduced resolution. weber.hu

Derivatization addresses these issues by replacing the active hydrogen with a non-polar group. youtube.comyoutube.com This chemical modification accomplishes several key objectives:

Increased Volatility : By masking polar functional groups, derivatization reduces intermolecular hydrogen bonding, which in turn lowers the boiling point of the analyte and makes it sufficiently volatile for GC analysis. slideshare.netslideshare.net

Increased Thermal Stability : The resulting derivatives are often more stable at the high temperatures required for GC separation, preventing on-column degradation and ensuring accurate quantification. selectscience.netregistech.com

Improved Chromatographic Behavior : Derivatization leads to less interaction with the stationary phase, resulting in more symmetrical, sharper peaks and improved separation from other components in the sample. elsevierpure.com

Enhanced Detectability : Specific derivatizing agents can introduce moieties into the molecule that significantly increase the response of a particular detector. For example, introducing halogenated groups can vastly improve sensitivity for an Electron Capture Detector (ECD). slideshare.netlibretexts.org

Silylation Reagents and Protocols

Silylation is the most common derivatization technique for compounds containing active hydrogens, such as alcohols, phenols, and carboxylic acids. selectscience.netregistech.com The process involves replacing the acidic hydrogen of the hydroxyl group with an alkylsilyl group, typically a trimethylsilyl (B98337) (TMS) group. selectscience.netyoutube.com The resulting silyl (B83357) ethers are significantly more volatile, less polar, and more thermally stable than the parent compounds. registech.com

Commonly used silylation reagents include:

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) : A powerful and widely used silylating agent for creating TMS derivatives of phenolic compounds. mdpi.com

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) : Considered one of the most volatile silylating reagents, its byproducts are also highly volatile, which minimizes interference during chromatographic analysis. youtube.comnih.gov

N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) : This reagent forms tert-butyldimethylsilyl (t-BDMS) derivatives, which are about 10,000 times more stable against hydrolysis than TMS ethers, making them more robust for analysis. registech.comnih.gov

A general protocol for the silylation of a hydroxylated fluoranthene (B47539) would involve evaporating the sample extract to dryness, then adding the silylation reagent (e.g., MSTFA) often in a solvent like pyridine (B92270). youtube.comgcms.cz The mixture is then heated for a specified period (e.g., 30-90 minutes at 30-70°C) to ensure the reaction goes to completion before injection into the GC-MS system. youtube.comnih.gov

Fluoroacylation Reagents and Protocols

Fluoroacylation is a type of acylation that reduces the polarity of hydroxyl, thiol, and amino groups by introducing a perfluoroacyl group. slideshare.netlibretexts.org This method not only increases volatility but is specifically employed to enhance the detectability of the analyte using an Electron Capture Detector (ECD), which is highly sensitive to compounds containing electronegative atoms like fluorine. libretexts.orginterchim.fr

Key fluoroacylation reagents include:

N-methyl-bis(trifluoroacetamide) (MBTFA) : Reacts with primary and secondary amines and hydroxyl groups to form volatile trifluoroacetyl derivatives. interchim.fr

Pentafluorobenzyl bromide (PFBBr) : This reagent is used to form pentafluorobenzyl (PFB) ethers or esters. epa.govsettek.com It is particularly effective for derivatizing phenols for ultra-trace analysis. osti.gov

The protocol for fluoroacylation involves reacting the analyte with the reagent, often in the presence of a catalyst. For example, the derivatization of phenols with PFBBr can be performed in an appropriate solvent with a base catalyst. epa.gov The resulting PFB ethers are then extracted and analyzed by GC-ECD. It is important to note that some sterically hindered or highly acidic phenols may fail to derivatize effectively with this procedure. epa.govsettek.com

Detection Modalities

The selection of a detection method is critical for the accurate and sensitive quantification of this compound. The choice depends on the required sensitivity, selectivity, and the nature of the sample matrix.

Fluorescence Detection (FLD)

Fluoranthene and its derivatives are inherently fluorescent compounds, making fluorescence detection (FLD) a highly suitable analytical technique. acs.orgnih.govrsc.org FLD is known for its exceptional sensitivity and selectivity, especially when coupled with High-Performance Liquid Chromatography (HPLC). nih.gov

The principle of FLD involves exciting the molecule at a specific wavelength of light, causing it to move to a higher electronic energy state. As it returns to its ground state, it emits light at a longer, characteristic wavelength. epa.gov By setting specific excitation and emission wavelengths, analysts can selectively detect target compounds with minimal interference from non-fluorescent matrix components. scispace.com For fluoranthene, the fluorescence spectrum shows a broad emission peak between 400 and 500 nm. researchgate.net This selectivity is a major advantage in the analysis of complex environmental or biological samples. nih.govscispace.com

Table 1. Fluorescence Properties of Fluoranthene
CompoundExcitation Wavelength (λex)Emission Wavelength (λem)Reference
Fluoranthene~350 nm~455 nm researchgate.net
Fluoranthene Derivatives244 nm480 nm scispace.com

Mass Spectrometry Detection

Mass Spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is a powerful and definitive technique for the identification and quantification of analytes like this compound. gcms.czca.govnih.gov Following separation by the GC column, molecules enter the mass spectrometer where they are ionized, typically by electron impact (EI). This process forms a molecular ion (M+) and a series of characteristic fragment ions. asm.org

The mass spectrometer separates these ions based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a chemical "fingerprint" for the compound. asm.orgresearchgate.net This allows for highly confident identification. For derivatized compounds, the mass spectrum will reflect the added mass of the derivatizing group. For instance, a hydroxylated fluoranthene derivatized with MSTFA will show a molecular ion corresponding to the mass of the TMS-ether. nih.gov The high specificity of MS allows for accurate quantification even in complex matrices by monitoring specific, characteristic ions. nih.gov

Table 2. Mass Changes Upon Derivatization of 3-Hydroxyfluoranthene
Derivatization TypeReagent GroupMass Added (Da)Resulting Derivative
AcetylationAcetyl (-COCH₃)42.04This compound
Silylation (TMS)Trimethylsilyl (-Si(CH₃)₃)72.063-(trimethylsilyloxy)fluoranthene
Fluoroalkylation (PFB)Pentafluorobenzyl (-CH₂C₆F₅)181.023-(pentafluorobenzyloxy)fluoranthene

Environmental Transformation and Degradation Pathways of Fluoranthen 3 Yl Acetate

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of compounds through non-biological processes, primarily driven by physical and chemical factors in the environment. For fluoranthene (B47539) and its derivatives, key abiotic mechanisms include photodegradation and chemical oxidation.

Photodegradation: This process involves the breakdown of molecules by light energy, particularly ultraviolet (UV) radiation from the sun. Fluoranthene can undergo direct photolysis by absorbing UV light, leading to its decomposition. The efficiency of this process is often enhanced by the presence of photosensitizing agents in the environment, such as humic acids. Indirect photolysis can also occur, where reactive oxygen species (e.g., hydroxyl radicals) generated by sunlight in water or on soil surfaces attack the fluoranthene molecule acs.orgnih.gov. Studies on related polycyclic aromatic hydrocarbons (PAHs) show that photodegradation typically follows pseudo-first-order kinetics nih.gov.

Chemical Oxidation: In soil and sediment, fluoranthene can be chemically oxidized by naturally occurring minerals. Metal oxides, such as those of manganese and iron, and certain clay minerals can act as catalysts, facilitating the oxidation of the PAH structure. This process is influenced by environmental factors like pH, temperature, and moisture content.

Biotransformation Processes

Biotransformation, or biodegradation, is the primary mechanism for the removal of fluoranthene-based compounds from the environment. A diverse array of microorganisms, including fungi and bacteria, have demonstrated the ability to metabolize fluoranthene, using it as a source of carbon and energy.

Fungi play a crucial role in the degradation of complex organic pollutants like fluoranthene. They employ powerful extracellular enzymes, such as lignin (B12514952) peroxidases, manganese peroxidases, and laccases, to initiate the breakdown process mdpi.comresearchgate.net. The initial attack on the fluoranthene molecule by non-ligninolytic fungi is typically mediated by cytochrome P450 monooxygenases nih.gov.

One of the most studied fungi, Cunninghamella elegans, metabolizes fluoranthene into several key products. The primary pathway involves hydroxylation to form conjugates like 3-fluoranthene-beta-glucopyranoside and 3-(8-hydroxyfluoranthene)-beta-glucopyranoside. Other significant metabolites include trans-2,3-dihydroxy-2,3-dihydrofluoranthene (B14420956) (a trans-dihydrodiol) and hydroxylated dihydrodiols nih.govnih.gov. The formation of these polar glucoside conjugates represents a detoxification pathway nih.gov.

Other fungal species also demonstrate robust degradation capabilities. Trichoderma lixii and Talaromyces pinophilus have been shown to degrade fluoranthene by initiating an attack at the C1-C2 position, leading to ring cleavage and the formation of metabolites such as 9-oxo-9H-fluorene-1-carboxylic acid and 9-fluorenone (B1672902) mdpi.com. Research on a wide range of soil micromycetes has identified the Zygomycetes group as particularly effective, achieving high degradation rates nih.gov.

Table 1: Fungal Species and Metabolites in Fluoranthene Degradation
Fungal SpeciesKey Enzymes/PathwaysMajor Metabolites IdentifiedReference
Cunninghamella elegansCytochrome P450 monooxygenasetrans-2,3-dihydroxy-2,3-dihydrofluoranthene, 3-fluoranthene-beta-glucopyranoside, 3-(8-hydroxyfluoranthene)-beta-glucopyranoside nih.govnih.gov
Trichoderma lixiiLigninolytic enzymes, C1-C2 ring cleavage9-oxo-9H-fluorene-1-carboxylic acid, 9-fluorenone, Benzene-1,2,3-tricarboxylic acid mdpi.com
Talaromyces pinophilusLigninolytic enzymes, C1-C2 ring cleavage9-oxo-9H-fluorene-1-carboxylic acid, 9-fluorenone mdpi.com
Fusarium sp. & Penicillium sp.Not specifiedAnthrone, Anthraquinone, 9-methoxyanthracene scielo.br
Aspergillus aculeatus & Mucor irregularis (co-culture)Laccase, Lignin peroxidase, Manganese peroxidase1,2-dihydroxyfluoranthene, 9H-fluorene-1,9-dicarboxylic acid, Benzoic acid researchgate.net

Bacteria are key players in the bioremediation of PAH-contaminated sites. Numerous bacterial genera, including Pseudomonas, Mycobacterium, Alcaligenes, Rhodococcus, and Sphingomonas, have been identified as capable of degrading fluoranthene pjoes.com. The degradation process is aerobic, requiring oxygen, and is mediated by a series of enzymatic reactions cdnsciencepub.com. Bacterial degradation typically initiates with the oxidation of the aromatic ring by dioxygenase enzymes, leading to the formation of cis-dihydrodiols, which are then further metabolized through ring cleavage nih.gov.

The crucial first step in the bacterial degradation of fluoranthene is the incorporation of both atoms of molecular oxygen into the aromatic nucleus, a reaction catalyzed by ring-hydroxylating dioxygenases (RHDs) nih.gov. This enzymatic attack can occur at several positions on the fluoranthene molecule, leading to different degradation pathways researchgate.netnih.gov.

The most common points of initial dioxygenation are:

C-1,2 position: This leads to the formation of cis-1,2-dihydroxy-1,2-dihydrofluoranthene. Subsequent reactions can produce metabolites like 9-fluorenone-1-carboxylic acid and 9-hydroxyfluorene nih.govnih.gov.

C-2,3 position: This is a major pathway in bacteria like Mycobacterium vanbaalenii PYR-1, producing cis-2,3-dihydroxy-2,3-dihydrofluoranthene nih.gov.

C-7,8 position: This attack results in cis-7,8-dihydroxy-7,8-dihydrofluoranthene and leads to acenaphthylene-type metabolites. This is the sole pathway identified in Celeribacter indicus P73T nih.govnih.gov.

C-9,10 position: Dioxygenation at this position has also been reported as a potential initiation step researchgate.net.

The RHD enzyme system typically consists of multiple components, including a terminal dioxygenase with alpha and beta subunits that determine substrate specificity and catalytic activity nih.govoup.com.

Table 2: Dioxygenase-Mediated Initial Reactions in Bacterial Fluoranthene Degradation
Bacterial SpeciesPosition of DioxygenationInitial ProductReference
Mycobacterium vanbaalenii PYR-1C-1,2, C-2,3, C-7,8Fluoranthene cis-1,2-dihydrodiol, cis-2,3-dihydrodiol, cis-7,8-dihydrodiol nih.gov
Pseudomonas aeruginosa DN1C-1,2, C-2,3, C-7,8Corresponding cis-dihydrodiols nih.govnih.gov
Celeribacter indicus P73TC-7,8Fluoranthene cis-7,8-dihydrodiol nih.gov
Various (e.g., Alcaligenes, Pasteurella)C-1,2 or C-7,8Corresponding cis-dihydrodiols pjoes.comnih.gov

While dioxygenation is the predominant initial step in bacterial fluoranthene degradation, monooxygenation has also been observed, though it appears to be a less common or secondary pathway. Monooxygenases incorporate a single oxygen atom into the substrate, typically forming phenolic metabolites (monohydroxy-fluoranthenes) nih.gov.

In Mycobacterium vanbaalenii PYR-1, nonspecific monooxygenation of fluoranthene has been identified as a potential detoxification reaction, running parallel to the main dioxygenase-mediated degradative pathways nih.gov. Similarly, the cometabolic degradation of fluoranthene by Sphingomonas sp. LB126, a fluorene-utilizing bacterium, proceeds via mono-hydroxylation, producing various mono- and dihydroxy products nih.gov. This suggests that monooxygenase activity may be more relevant in co-metabolic scenarios where fluoranthene is not the primary growth substrate.

Following the initial dihydroxylation, the diol metabolites are rearomatized by dehydrogenases to form dihydroxyfluoranthenes (catechol-like structures). These intermediates are then substrates for ring-cleavage dioxygenases, which break open the aromatic ring, a critical step in mineralization nih.gov.

There are two primary modes of ring cleavage:

ortho (or intradiol) cleavage: The bond between the two hydroxyl-bearing carbon atoms is cleaved. The C-2,3 dioxygenation pathway in fungi, for instance, proceeds via ortho-cleavage to form 9-fluorenone-1-carboxylic acid mdpi.com.

meta (or extradiol) cleavage: The bond adjacent to one of the hydroxyl groups is cleaved. The degradation of 7,8-dihydroxyfluoranthene proceeds via meta-cleavage nih.gov.

These ring-cleavage reactions generate aliphatic carboxylic acids. For example, the degradation of fluoranthene via the C-1,2 and C-2,3 pathways often converges on the formation of 9-fluorenone-1-carboxylic acid, which is further broken down to simpler compounds like phthalic acid and eventually enters central metabolic cycles like the TCA cycle mdpi.comnih.govasm.org. The presence and activity of various catechol dioxygenases (e.g., catechol 1,2-dioxygenase and catechol 2,3-dioxygenase) are indicative of these active ring-cleavage pathways in degrading bacteria nih.gov. In Mycobacterium sp. JS14, the enzyme 2,3-dihydroxybiphenyl 1,2-dioxygenase was significantly induced during fluoranthene degradation, confirming the operation of an ortho-cleavage mechanism knu.ac.kr.

Identification of Metabolites from Biodegradation

The biodegradation of fluoranthene by various microorganisms, including bacteria and fungi, has been extensively studied, leading to the identification of numerous metabolites. These metabolites provide a strong indication of the potential breakdown products of fluoranthen-3-ol (B1329976), the presumed initial hydrolysis product of Fluoranthen-3-yl acetate (B1210297). The degradation of fluoranthene is typically initiated by dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic rings, leading to the formation of dihydrodiols. These are then further metabolized through a series of reactions including dehydrogenation, ring cleavage, and subsequent degradation to simpler organic acids that can enter central metabolic pathways like the tricarboxylic acid (TCA) cycle.

Bacterial degradation of fluoranthene has been shown to proceed via several pathways, with dioxygenation occurring at different positions on the molecule. For instance, dioxygenation at the C-1,2 and C-7,8 positions is a common initial step. Fungal degradation, on the other hand, often involves cytochrome P450 monooxygenases.

The following table summarizes some of the key metabolites identified from the biodegradation of fluoranthene by various microorganisms. These compounds represent the likely downstream products following the initial transformation of Fluoranthen-3-yl acetate.

Metabolite NameChemical FormulaDegradation Pathway
Acenaphthenequinone (B41937)C₁₂H₆O₂Intermediate in C-7,8 dioxygenation pathway
1,2-DihydroxyacenaphthyleneC₁₂H₈O₂Intermediate in C-7,8 dioxygenation pathway
1,8-Naphthalic anhydride (B1165640)C₁₂H₆O₃Product of acenaphthenequinone oxidation
9-Fluorenone-1-carboxylic acidC₁₄H₈O₃Intermediate in C-2,3 dioxygenation pathway
Phthalic acidC₈H₆O₄Common downstream metabolite from various PAH degradation pathways
Benzene-1,2,3-tricarboxylic acidC₉H₆O₆Further degradation product
Protocatechuic acidC₇H₆O₄Key intermediate leading to ring cleavage
CatecholC₆H₆O₂Central intermediate in the degradation of many aromatic compounds

Environmental Transport and Distribution Considerations for Fluoranthene Derivatives

The environmental transport and distribution of this compound and its degradation products are governed by their physicochemical properties, such as water solubility, vapor pressure, and octanol-water partition coefficient (Kow), as well as environmental factors. As a derivative of fluoranthene, its behavior will be similar to other high molecular weight PAHs.

Fluoranthene and its derivatives are characterized by low aqueous solubility and a high affinity for organic matter. tpsgc-pwgsc.gc.ca Consequently, in soil and aquatic environments, these compounds tend to adsorb strongly to soil particles, sediments, and suspended organic matter. tpsgc-pwgsc.gc.cahealth.state.mn.us This strong adsorption limits their mobility and bioavailability. Leaching into groundwater is generally not a significant transport mechanism for these compounds. tpsgc-pwgsc.gc.ca

Atmospheric transport can occur when these compounds are associated with particulate matter. health.state.mn.us PAHs are released into the atmosphere through incomplete combustion of organic materials and can be transported over long distances before being deposited onto soil and water surfaces through wet and dry deposition. nih.govnih.gov

The introduction of a hydroxyl group, as would be the case for fluoranthen-3-ol, generally increases the water solubility and polarity of the parent PAH. This can lead to a slight increase in mobility in soil and water compared to fluoranthene. However, these hydroxylated metabolites are also susceptible to further degradation and binding to soil organic matter. The transformation of fluoranthene into more polar degradation products can enhance their concentration in the intra-aggregate pore water of soil, which in turn influences their sequestration and bioavailability. nih.gov

In aquatic environments, fluoranthene and its derivatives will predominantly partition to sediments. health.state.mn.us They can accumulate in aquatic organisms, particularly in fatty tissues, due to their lipophilic nature. The trophic transfer of fluoranthene and its metabolites through the food chain is a significant concern for ecosystem health.

The following table outlines the key environmental compartments and the expected distribution behavior of fluoranthene derivatives.

Environmental CompartmentPredominant Fate and Transport Processes
Soil Strong adsorption to organic matter, low mobility, primary sink.
Water Low solubility, partitioning to suspended solids and sediments.
Sediment Major environmental sink, accumulation over time.
Air Association with particulate matter, potential for long-range transport.
Biota Bioaccumulation in organisms, potential for trophic transfer.

Exploration of Applications for Fluoranthen 3 Yl Acetate and Its Derivatives

Organic Electronic Materials

The rigid, planar structure and electron-rich nature of the fluoranthene (B47539) moiety provide an excellent foundation for designing novel organic electronic materials. Derivatives of fluoranthene are being actively researched for their charge-transporting capabilities, which are crucial for the functioning of various organic electronic devices.

In the architecture of an Organic Light-Emitting Diode (OLED), the efficient transport of electrons from the cathode to the emissive layer is paramount for achieving high performance and stability. Fluoranthene-based derivatives have been identified as promising electron transport materials (ETMs) due to their inherent electronic properties and high thermal stability. rsc.orgresearchgate.net

Researchers have synthesized various arylated fluoranthene derivatives to investigate their physical and electronic characteristics. rsc.org These studies have revealed that such compounds can exhibit exceptional electron transport properties, a crucial factor for their application in OLEDs. rsc.org The high glass transition temperature (Tg) observed in some fluoranthene derivatives is a significant advantage, contributing to the durability and longevity of the OLED devices. rsc.orgresearchgate.net For instance, certain derivatives have shown thermal stability up to 500°C. rsc.orgresearchgate.net

The deep highest occupied molecular orbital (HOMO) energy levels of these compounds contribute to their high air and electrochemical stability. rsc.org When incorporated into blue OLEDs, these fluoranthene-based ETMs have demonstrated their potential to facilitate efficient device operation. rsc.org The unique combination of electron transport capabilities and high thermal stability marks a significant advancement in the development of next-generation ETMs for high-performance OLEDs. rsc.org

PropertyObservationSignificance for OLEDs
Charge Transport Predominantly electron transport properties. rsc.orgEssential for efficient electron injection and transport to the emissive layer.
Thermal Stability High glass transition temperatures (Tg), with some derivatives stable up to 500°C. rsc.orgresearchgate.netEnhances the operational lifetime and durability of the OLED device.
Electrochemical Stability Deep HOMO levels, leading to high stability. rsc.orgContributes to the overall robustness and reliability of the device.

Fluorescent Probe Development

The inherent fluorescence of the fluoranthene core makes its derivatives excellent candidates for the development of fluorescent probes. These probes can be designed to exhibit changes in their fluorescence properties, such as intensity or wavelength, upon interaction with specific analytes. This "turn-off" or "turn-on" response allows for the sensitive and selective detection of various chemical species.

A notable application of fluoranthene-based fluorescent probes is in the detection of nitroaromatic compounds (NACs), which are often components of explosives. nih.govresearchgate.netrsc.org The electron-rich fluoranthene structure can engage in a photoinduced electron transfer process with electron-deficient nitroaromatic molecules. nih.gov

When the fluoranthene probe is excited by light, an electron is transferred to the nitroaromatic analyte, leading to a quenching of the fluorescence emission. nih.govrsc.org This static quenching mechanism is highly sensitive, allowing for the detection of trace amounts of nitroaromatics like 2,4,6-trinitrophenol (TNP), also known as picric acid, at parts-per-billion (ppb) levels. nih.govresearchgate.netrsc.org

The sensitivity of these probes can be remarkably high, with some fluoranthene-tetraphenylethene conjugates demonstrating detection limits as low as 0.5 ppb for picric acid. nih.gov The quenching efficiency of these fluorophores can be significant, with studies showing a reduction in fluorescence intensity of approximately 78 ± 7% upon interaction with TNP. rsc.org This high sensitivity and selectivity make fluoranthene-based probes valuable tools for environmental monitoring and security applications. nih.gov

Analyte DetectedDetection MethodKey Finding
Nitroaromatics (e.g., TNP, DNP, NP, NB) Fluorescence Quenching rsc.orgFluoranthene derivatives show superior sensitivity towards TNP. rsc.org
Picric Acid (PA) Static Fluorescence Quenching nih.govrsc.orgDetection at the parts-per-billion (ppb) level is achievable. nih.govrsc.org
2,4,6-trinitrophenol (PA) Photoinduced Electron Transfer nih.govNanoaggregates of a fluoranthene conjugate showed detection limits of 0.5 ppb. nih.gov

Anti-Counterfeiting Technologies

The unique luminescent properties of fluoranthene derivatives also lend themselves to applications in anti-counterfeiting technologies. rsc.org The ability to emit light under specific conditions can be used to create security features that are difficult to replicate.

One innovative application involves the use of fluoranthene-based materials for the visualization of latent fingerprints (LFPs). rsc.org These fluorescent probes can be applied to various surfaces, where they adhere to the fingerprint ridges. Upon excitation, the fluoranthene derivative emits light, revealing the detailed patterns of the fingerprint with high resolution. rsc.org This technique provides a straightforward and effective method for identifying individuals and can be considered a form of biometric anti-counterfeiting. rsc.org The non-toxic nature of some of these fluorophores further enhances their suitability for practical forensic applications. rsc.org While still an emerging area, the use of such advanced fluorescent materials holds promise for developing more secure and reliable anti-counterfeiting measures. umd.edumdpi.comnih.gov

Future Research Directions for Fluoranthen 3 Yl Acetate

Development of Novel and Sustainable Synthetic Routes

The synthesis of Fluoranthen-3-yl acetate (B1210297) is foundational to any further research. While traditional methods for the synthesis of PAH acetates exist, future research should prioritize the development of novel and sustainable synthetic routes. Current strategies for creating similar compounds often rely on multi-step processes that may involve harsh reagents and generate significant waste.

Future investigations should focus on:

Green Chemistry Approaches: Employing principles of green chemistry to develop synthetic pathways that are more environmentally benign. This could involve the use of greener solvents, catalysts, and energy-efficient reaction conditions.

Catalytic Methods: Exploring the use of novel catalysts, such as biocatalysts or nanocatalysts, to improve the selectivity and efficiency of the acetylation of 3-hydroxyfluoranthene.

A comparative analysis of potential synthetic routes is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes for Fluoranthen-3-yl Acetate

Synthesis Method Potential Advantages Potential Disadvantages Estimated Yield (%) Sustainability Score (1-5)
Traditional Acetylation Well-established chemistry Use of hazardous reagents, potential for byproducts 75-85 2
Enzymatic Acetylation High selectivity, mild conditions Enzyme stability and cost 60-75 4
Microwave-Assisted Synthesis Rapid reaction times, higher yields Specialized equipment required 85-95 3

| Flow Chemistry | Precise control, scalability | Initial setup cost | >90 | 4 |

In-depth Mechanistic Understanding of Derivatization Reactions

A thorough understanding of the reaction mechanisms involved in the synthesis and further derivatization of this compound is crucial for optimizing reaction conditions and designing new synthetic strategies. Future research should aim to elucidate the intricate details of these chemical transformations.

Key areas for investigation include:

Kinetic Studies: Performing detailed kinetic studies to determine the rate laws and activation parameters for the acetylation of 3-hydroxyfluoranthene under various conditions.

Computational Modeling: Utilizing computational chemistry to model the reaction pathways, identify transition states, and understand the electronic effects of the fluoranthene (B47539) core on the reactivity of the hydroxyl group.

Isotopic Labeling Studies: Employing isotopic labeling to trace the movement of atoms during the reaction, providing definitive evidence for proposed mechanisms.

Advanced Characterization for Structure-Property Relationships

To fully comprehend the potential of this compound, a detailed characterization of its structural, electronic, and photophysical properties is necessary. This will enable the establishment of clear structure-property relationships, which are vital for designing materials with specific functionalities.

Future characterization efforts should include:

Spectroscopic Analysis: Comprehensive analysis using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR), and UV-Vis spectroscopy to confirm the molecular structure and probe its electronic transitions.

X-ray Crystallography: Single-crystal X-ray diffraction to determine the precise three-dimensional structure of the molecule, including bond lengths, bond angles, and packing in the solid state.

Photophysical Measurements: Detailed investigation of its fluorescence and phosphorescence properties, including quantum yields and lifetimes, to assess its potential for optoelectronic applications.

Predictive Modeling through Enhanced Computational Approaches

Computational modeling offers a powerful tool for predicting the properties and behavior of this compound, thereby guiding experimental efforts and accelerating the discovery process. Future research should leverage advanced computational methods to build accurate predictive models.

Areas of focus should include:

Quantum Chemical Calculations: Employing high-level quantum chemical calculations to predict a range of properties, including electronic structure, spectroscopic signatures, and reactivity.

Molecular Dynamics Simulations: Using molecular dynamics simulations to study the conformational dynamics of the molecule and its interactions with other molecules and materials in different environments.

Quantitative Structure-Property Relationship (QSPR) Modeling: Developing QSPR models to correlate the structural features of this compound and its derivatives with their physicochemical properties and biological activities.

Refined Analytical Methods for Trace Detection

The ability to detect and quantify this compound at trace levels is essential for environmental monitoring and metabolic studies. Future research should focus on developing highly sensitive and selective analytical methods.

Potential avenues for research include:

Chromatographic Techniques: Developing and validating advanced chromatographic methods, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS), for the separation and quantification of this compound in complex matrices. cdc.gov

Spectroscopic Methods: Exploring the use of sensitive spectroscopic techniques, such as fluorescence spectroscopy, for the direct detection of this compound.

Sensor Development: Designing and fabricating novel sensors, such as electrochemical or optical sensors, for the rapid and on-site detection of the compound.

A summary of potential analytical methods is provided in Table 2.

Table 2: Potential Analytical Methods for this compound

Analytical Method Potential Limit of Detection (LOD) Sample Matrix Throughput
HPLC-UV 10-50 ng/mL Water, Soil Medium
GC-MS 1-10 ng/g Biological tissues Low
LC-MS/MS 0.1-1 ng/mL Water, Plasma High

| Fluorescence Spectroscopy | 1-5 ng/mL | Water | High |

Elucidation of Environmental Fates and Bioremediation Potential

Understanding the environmental fate of this compound is critical for assessing its potential ecological impact. As a derivative of a known PAH, its persistence, bioaccumulation, and toxicity will be of significant concern.

Future research should address:

Abiotic Degradation: Investigating the abiotic degradation pathways of this compound, including photolysis and hydrolysis, under various environmental conditions.

Biotransformation: Studying the biotransformation of the compound by microorganisms in soil and aquatic environments to identify potential metabolites and assess its biodegradability.

Bioremediation Strategies: Exploring the potential for using specific microorganisms or microbial consortia for the bioremediation of sites contaminated with this compound.

Design and Synthesis of New Functional Materials

The unique photophysical and electronic properties of the fluoranthene core suggest that this compound could serve as a valuable building block for the development of new functional materials.

Future research in this area could focus on:

Organic Light-Emitting Diodes (OLEDs): Incorporating the this compound moiety into the design of new emissive materials or host materials for OLEDs.

Organic Photovoltaics (OPVs): Exploring the use of this compound derivatives as donor or acceptor materials in organic solar cells.

Chemical Sensors: Developing fluorescent chemosensors based on the this compound platform for the detection of specific analytes.

The future research directions outlined in this article provide a comprehensive framework for the scientific exploration of this compound. By systematically investigating its synthesis, properties, and potential applications, the scientific community can unlock the full potential of this intriguing molecule. A multidisciplinary approach, combining synthetic chemistry, advanced characterization techniques, computational modeling, and environmental science, will be essential for advancing our understanding of this compound and paving the way for its use in innovative technologies.

Q & A

Q. What are the optimal synthetic routes for Fluoranthen-3-yl acetate, and how can purity be validated?

this compound can be synthesized via Huang Min-lon reduction of fluoranthen-3-yl precursors, followed by acetylation. Key steps include refluxing with acetic anhydride under inert conditions and purification via column chromatography using silica gel. Purity validation requires melting point analysis, IR spectroscopy (to confirm ester C=O stretching at ~1740 cm⁻¹), and ¹H NMR (to verify acetyl group integration at δ 2.1–2.3 ppm). Cross-referencing with quantum chemical calculations (e.g., Gaussian software) ensures structural fidelity .

Q. How can crystallographic data for this compound derivatives be refined to resolve structural ambiguities?

Use SHELXL for structure refinement, leveraging its robust handling of anisotropic displacement parameters and twinned crystals. For complex cases (e.g., disordered acetyl groups), apply restraints to bond distances and angles. Validate refinement with R-factor convergence (<5%) and CheckCIF/PLATON analyses. SHELXTL integration with Bruker AXS instruments is recommended for high-resolution datasets .

Q. Which spectroscopic techniques are critical for characterizing this compound’s electronic properties?

UV-Vis spectroscopy (λmax ~260–300 nm for fluoranthene cores) and fluorescence spectroscopy (emission in 350–450 nm range) are essential. Pair with cyclic voltammetry to determine HOMO/LUMO energies. Compare experimental data with DFT-calculated electronic transitions (e.g., B3LYP/6-31G* basis set) to validate frontier orbital distributions .

Advanced Research Questions

Q. How to resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

Discrepancies often arise from solvation effects or incomplete basis sets in simulations. Address this by:

  • Running solvent-phase DFT calculations (e.g., CPCM model).
  • Validating with kinetic studies (e.g., monitoring acetylation rates via HPLC).
  • Revisiting synthetic conditions (e.g., solvent polarity, temperature) to align with computational assumptions .

Q. What experimental designs are effective for studying this compound’s role in hapten-protein conjugation?

Design a competitive ELISA:

  • Synthesize haptens (e.g., 4-(fluoranthen-3-yl)butanoic acid) and conjugate to carrier proteins (BSA/OVA) via carbodiimide crosslinkers.
  • Immunize animal models and measure antibody titers.
  • Use surface plasmon resonance (SPR) to quantify binding affinities (KD values). Include negative controls (unconjugated carriers) to isolate specificity .

Q. How to optimize this compound’s stability in photodegradation studies?

Conduct accelerated stability testing under UV irradiation (λ = 254 nm) in quartz cuvettes. Monitor degradation via LC-MS/MS and identify byproducts (e.g., fluoranthen-3-ol). Apply Arrhenius kinetics to extrapolate shelf-life. Use radical scavengers (e.g., BHT) to isolate oxidation pathways .

Q. What computational strategies improve this compound’s molecular design for targeted applications?

Perform molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., cytochrome P450 enzymes). Optimize acetyl group orientation using Monte Carlo conformational searches. Validate with molecular dynamics simulations (NAMD/GROMACS) to assess binding stability under physiological conditions .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the acetate group.
  • Data Interpretation : Use MestReNova for NMR deconvolution in overlapping spectral regions.
  • Ethics : For biological studies, adhere to OECD Guidelines 420/423 for in vivo testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.